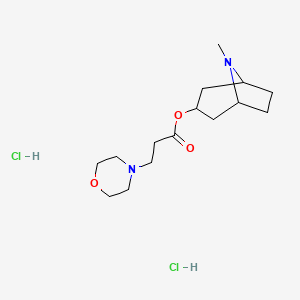
Disulfide, bis(3,4-difluorophenyl)
Vue d'ensemble
Description
Disulfide, bis(3,4-difluorophenyl): is an organic compound with the molecular formula C12H6F4S2 It is characterized by the presence of two 3,4-difluorophenyl groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,4-difluorophenyl) typically involves the oxidation of thiols. One common method is the oxidative coupling of 3,4-difluorothiophenol using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .
Industrial Production Methods: Industrial production of disulfide, bis(3,4-difluorophenyl) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Disulfide, bis(3,4-difluorophenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 3,4-difluorothiophenol.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Disulfide, bis(3,4-difluorophenyl) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, disulfide compounds are studied for their role in protein folding and stabilization. Disulfide, bis(3,4-difluorophenyl) can be used to investigate the effects of disulfide bonds on protein structure and function .
Medicine: Disulfide, bis(3,4-difluorophenyl) may be explored for its ability to modulate biological pathways involving disulfide bonds .
Industry: In the industrial sector, disulfide, bis(3,4-difluorophenyl) can be used in the production of polymers and other materials that require the incorporation of disulfide linkages for enhanced properties .
Mécanisme D'action
The mechanism of action of disulfide, bis(3,4-difluorophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s tertiary and quaternary structures .
Comparaison Avec Des Composés Similaires
Disulfide, bis(4-fluorophenyl): Similar structure but with fluorine atoms at the 4-position instead of the 3,4-positions.
Disulfide, bis(4-chlorophenyl): Similar structure with chlorine atoms instead of fluorine.
Disulfide, bis(3,4-dichlorophenyl): Similar structure with chlorine atoms at the 3,4-positions instead of fluorine.
Uniqueness: Disulfide, bis(3,4-difluorophenyl) is unique due to the presence of fluorine atoms at both the 3 and 4 positions on the aromatic rings. This substitution pattern can influence the compound’s reactivity and interactions compared to other disulfide compounds with different substituents .
Propriétés
IUPAC Name |
4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQFQGAEHUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483477 | |
| Record name | Disulfide, bis(3,4-difluorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-25-8 | |
| Record name | Bis(3,4-difluorophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(3,4-difluorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-[(E)-N-anilino-C-methylcarbonimidoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B1658320.png)
![2-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B1658321.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1658322.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1658323.png)
![4-[2-[(1-Ethyl-2-hydroxyindol-3-yl)methylideneamino]ethyl]benzene-1,2-diol](/img/structure/B1658327.png)



![N-[(Z)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]furan-2-carboxamide](/img/structure/B1658334.png)

![N-[(E)-3-(3-bromoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B1658338.png)


![(2Z)-2-[(E)-(4-Propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658343.png)
